1-Chloro-4-(trifluoromethylsulfonyl)benzene CAS number 383-11-9 properties
1-Chloro-4-(trifluoromethylsulfonyl)benzene CAS number 383-11-9 properties
An In-Depth Technical Guide to 1-Chloro-4-(trifluoromethylsulfonyl)benzene (CAS 383-11-9): Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-(trifluoromethylsulfonyl)benzene, CAS No. 383-11-9, a key building block for researchers in medicinal chemistry, agrochemicals, and materials science. The document delves into the compound's physicochemical and spectroscopic properties, offers a detailed analysis of its chemical reactivity, and presents validated protocols for its application in cornerstone synthetic transformations. The unique electronic nature of this reagent, characterized by a chloro-substituent primed for cross-coupling and a potent trifluoromethylsulfonyl electron-withdrawing group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide serves as an essential resource for scientists and drug development professionals seeking to leverage the synthetic potential of this powerful reagent.
Introduction
1-Chloro-4-(trifluoromethylsulfonyl)benzene is a strategically important aromatic compound distinguished by the presence of two key functional groups: a chlorine atom and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position. This substitution pattern imparts a unique and highly valuable reactivity profile.
The trifluoromethylsulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence renders the benzene ring electron-deficient, which profoundly influences the molecule's reactivity. Specifically, it deactivates the ring toward electrophilic aromatic substitution while strongly activating the C-Cl bond for nucleophilic aromatic substitution (SNAr). The chloro group itself serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The trifluoromethyl moiety (-CF₃) within the sulfonyl group is of particular significance in drug discovery. The incorporation of fluorine atoms into bioactive molecules can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, 1-Chloro-4-(trifluoromethylsulfonyl)benzene is an invaluable precursor for synthesizing novel pharmaceutical candidates and advanced materials.
Physicochemical and Spectroscopic Properties
Precise experimental data for some physical properties of 1-Chloro-4-(trifluoromethylsulfonyl)benzene are not widely published. However, its core identifiers and expected spectral characteristics, derived from its structure, are summarized below.
Table 1: Physicochemical Properties of 1-Chloro-4-(trifluoromethylsulfonyl)benzene
| Property | Value | Source |
| CAS Number | 383-11-9 | [2] |
| Molecular Formula | C₇H₄ClF₃O₂S | AK Scientific, Inc. |
| Molecular Weight | 244.62 g/mol | AK Scientific, Inc. |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Data not available. For comparison, the related 1-chloro-4-methylsulfonyl benzene has a melting point of 92-94 °C.[3] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | N/A |
Table 2: Predicted Spectroscopic Data for 1-Chloro-4-(trifluoromethylsulfonyl)benzene
| Technique | Expected Characteristics |
| ¹H NMR | Two distinct doublets in the aromatic region (~7.5-8.2 ppm). Each doublet will integrate to 2H, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz). The downfield doublet corresponds to the protons ortho to the strongly withdrawing -SO₂CF₃ group. |
| ¹³C NMR | Six signals are expected in the aromatic region. The carbon bearing the -SO₂CF₃ group will be significantly deshielded. The CF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet in the region of -75 to -80 ppm (relative to CFCl₃), characteristic of the -SO₂CF₃ group.[4][5][6] |
| IR Spectroscopy | Strong absorption bands characteristic of the sulfonyl group (S=O stretching) around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹. Bands corresponding to C-F stretching will also be prominent. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 244 and 246 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. A significant fragment from the loss of SO₂CF₃ or Cl would be expected. |
Chemical Reactivity and Synthetic Utility
The dual functionality of 1-Chloro-4-(trifluoromethylsulfonyl)benzene makes it a powerful substrate for constructing complex molecules. Its reactivity is dominated by the electron-deficient nature of the aromatic ring, making it an excellent partner in reactions that favor such substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond is a prime site for forming new bonds via palladium catalysis. This substrate is an ideal candidate for two of the most important C-C and C-N bond-forming reactions in modern synthesis.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. For 1-Chloro-4-(trifluoromethylsulfonyl)benzene, this provides a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals. The electron-deficient nature of the substrate facilitates the initial oxidative addition step, often allowing the reaction to proceed under mild conditions.
Field-Proven Protocol: Suzuki-Miyaura Coupling
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Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-4-(trifluoromethylsulfonyl)benzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, 2-4 mol%).
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Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water (approx. 0.1-0.5 M concentration).
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Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The choice of a bulky, electron-rich phosphine ligand (like SPhos) is critical as it promotes the rate-limiting oxidative addition of the aryl chloride and facilitates the final reductive elimination step to release the product.
For drug development, the formation of C-N bonds is paramount. The Buchwald-Hartwig amination enables the coupling of aryl halides with a vast range of primary and secondary amines. This reaction is a go-to method for synthesizing the substituted aniline motifs found in countless active pharmaceutical ingredients. The electron-deficient nature of 1-Chloro-4-(trifluoromethylsulfonyl)benzene makes it an excellent substrate for this transformation.
Field-Proven Protocol: Buchwald-Hartwig Amination
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Reactor Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv).
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Reagent Addition: Add 1-Chloro-4-(trifluoromethylsulfonyl)benzene (1.0 equiv) and the desired amine (1.1-1.3 equiv).
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Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane (approx. 0.1-0.5 M).
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Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
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Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Causality Insight: A strong, sterically hindered base like sodium tert-butoxide is essential. It deprotonates the amine (or the palladium-amine complex) to generate the active amido species for the catalytic cycle but is not nucleophilic enough to compete in an SNAr side reaction.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the -SO₂CF₃ group, combined with the stabilizing effect of the chlorine atom, makes the aromatic ring highly susceptible to attack by strong nucleophiles. This SNAr reaction proceeds via a stabilized Meisenheimer complex intermediate.
Field-Proven Protocol: General SNAr Reaction
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Reactor Setup: In a round-bottom flask, dissolve 1-Chloro-4-(trifluoromethylsulfonyl)benzene (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, potassium phenoxide, or a primary/secondary amine, 1.1-2.0 equiv). If the nucleophile is not pre-formed as a salt, add a base like K₂CO₃ or DBU.
-
Reaction: Stir the reaction at temperatures ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. Monitor by TLC or LC-MS.
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Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic layer to remove the solvent (e.g., DMF/DMSO) and dry over a drying agent.
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Purification: Concentrate the solvent and purify the product via chromatography or recrystallization.
Causality Insight: Polar aprotic solvents (DMF, DMSO) are ideal for SNAr reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. This accelerates the initial nucleophilic attack on the electron-deficient ring.
Synthesis
While multiple synthetic routes are conceivable, a common and effective method for preparing aryl trifluoromethyl sulfones involves the oxidation of the corresponding aryl trifluoromethyl sulfide.
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Formation of the Sulfide: 1-Chloro-4-iodobenzene can be reacted with a trifluoromethylthiolating agent (e.g., (CF₃S)₂Hg or AgSCF₃) or through a copper-catalyzed reaction with a reagent like methyl chlorodifluoroacetate to form 1-chloro-4-(trifluoromethylthio)benzene.
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Oxidation to the Sulfone: The resulting sulfide is then oxidized to the sulfone using a strong oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). Typically, slightly more than two equivalents of the oxidant are required to ensure complete conversion of the sulfide to the sulfone. Another effective system is using hydrogen peroxide in acetic acid.
Applications in Research and Development
1-Chloro-4-(trifluoromethylsulfonyl)benzene is primarily employed as an intermediate in the synthesis of high-value compounds.
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Pharmaceuticals: It is a building block for creating molecules where the aryl-SO₂CF₃ moiety is desired. This group acts as a bioisostere for other functional groups and can improve a drug candidate's pharmacokinetic profile by increasing metabolic stability and tuning lipophilicity.[7]
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Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern pesticides and herbicides, conferring enhanced potency and stability.[8]
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Materials Science: The strong dipole moment and stability of the C-SO₂CF₃ bond make this and related structures interesting for the development of polymers, liquid crystals, and other advanced materials with specific electronic properties.
Safety and Handling
1-Chloro-4-(trifluoromethylsulfonyl)benzene should be handled by technically qualified individuals in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Hazards: While a specific, comprehensive safety data sheet (SDS) is not widely available, compounds of this class should be treated as potentially harmful. It is expected to be an irritant to the eyes, skin, and respiratory system.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.
Conclusion
1-Chloro-4-(trifluoromethylsulfonyl)benzene stands out as a highly functionalized and synthetically versatile building block. The interplay between the chloro leaving group and the potent electron-withdrawing trifluoromethylsulfonyl group creates a platform for facile C-C, C-N, and C-Nu bond formation through well-established and reliable synthetic methodologies. Its utility in introducing the valued aryl-SO₂CF₃ motif makes it a critical tool for researchers aiming to accelerate the discovery and development of next-generation pharmaceuticals, agrochemicals, and functional materials.
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